molecular formula C21H19N3O2 B2915229 [1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351610-43-9

[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2915229
CAS No.: 1351610-43-9
M. Wt: 345.402
InChI Key: SLHXLNLSIYVQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a small-molecule organic compound featuring three key structural motifs:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle, offering conformational constraints.
  • 3-Cyclopropyl-1,2,4-oxadiazole: A heterocyclic moiety known for metabolic stability and bioactivity in medicinal chemistry.

Properties

IUPAC Name

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-21(17-10-6-15(7-11-17)14-4-2-1-3-5-14)24-12-18(13-24)20-22-19(23-26-20)16-8-9-16/h1-7,10-11,16,18H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHXLNLSIYVQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS Number: 1351610-43-9) is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O2C_{21}H_{19}N_{3}O_{2}, with a molecular weight of 345.4 g/mol. The structure features a biphenyl moiety linked to an azetidine ring and a 1,2,4-oxadiazole group, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5aMCF-70.65
5bU-9370.12
5cA5492.78

These compounds induce apoptosis in cancer cells through mechanisms that may involve the activation of caspases and disruption of mitochondrial membrane potential.

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays have indicated that these compounds can effectively induce apoptosis in sensitive cancer cell lines.
  • Targeting Specific Enzymes : Some studies suggest that oxadiazole derivatives may act as inhibitors for specific enzymes involved in cancer metabolism.

Case Studies

Several case studies have reported on the biological activity of similar oxadiazole-containing compounds:

  • Study on Anticancer Activity : In vitro studies demonstrated that certain oxadiazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutic agents like doxorubicin against MCF-7 and A549 cells .
  • Mechanistic Insights : Research indicated that these compounds could modulate apoptotic pathways and inhibit histone deacetylases (HDACs), enhancing their anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 3-Cyclopropyl-1,2,4-Oxadiazole-Azetidine Core

Example : [3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride (CAS: 1426291-27-1)
  • Structural Difference: Replaces the biphenyl-methanone group with an acetic acid hydrochloride substituent.
  • Implications: The acetic acid group introduces polarity, likely improving aqueous solubility compared to the hydrophobic biphenyl group in the target compound.
Example : (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one (EP 2 697 207 B1)
  • Structural Difference: Incorporates a larger oxazolidinone ring and trifluoromethylphenyl groups.
  • Trifluoromethyl groups could improve lipophilicity and membrane permeability compared to the target compound’s cyclopropyl substituent .

Biphenyl-Containing Heterocyclic Derivatives

Example : [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (CAS 339022-36-5)
  • Structural Difference: Substitutes azetidine-oxadiazole with a thiazole ring and 2-chloroanilino group.
  • Implications: The thiazole ring’s sulfur atom may participate in hydrogen bonding or metal coordination, differing from the oxadiazole’s electronic profile.
Example : 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1-phenyl-1H-pyrazole (Acta Cryst. E68, o972–o973)
  • Structural Difference : Features pyrazoline rings instead of azetidine-oxadiazole.
  • Implications :
    • Pyrazoline derivatives are associated with analgesic activity, suggesting the target compound’s oxadiazole-azetidine core may similarly target pain pathways.
    • The biphenyl group’s placement in both compounds underscores its role in hydrophobic interactions within biological targets .

Heterocyclic Compounds with Varied Pharmacophores

Comparative Analysis Table

Compound Class Key Structural Features Potential Advantages/Disadvantages Biological Relevance
Target Compound Biphenyl, azetidine, oxadiazole Rigidity, metabolic stability Undisclosed (inferred binding)
Acetic Acid Derivative Oxadiazole-azetidine, polar substituent Higher solubility, discontinued status Synthetic challenges
Oxazolidinone Derivative Trifluoromethyl, oxazolidinone Enhanced lipophilicity, larger size Patent suggests therapeutic use
Thiazole Derivative Thiazole, chloro-substituent Electrophilic character Potential kinase inhibition
Pyrazoline Derivative Pyrazoline, biphenyl Analgesic activity Structural analog for pain targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.